3,5-Dichloro-4-hydroxybenzoyl chloride

Vue d'ensemble

Description

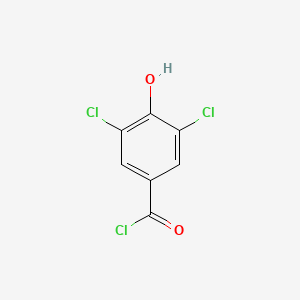

3,5-Dichloro-4-hydroxybenzoyl chloride is a chemical compound with the molecular formula C₇H₃Cl₃O₂ and a molecular weight of 225.46 g/mol . It is a derivative of benzoic acid and is characterized by the presence of two chlorine atoms and one hydroxyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,5-Dichloro-4-hydroxybenzoyl chloride can be synthesized from 3,5-dichloro-4-hydroxybenzoic acid. The typical synthetic route involves the reaction of 3,5-dichloro-4-hydroxybenzoic acid with thionyl chloride (SOCl₂) in the presence of a solvent such as 1,2-dimethoxyethane. The reaction is carried out by heating the mixture to 80°C and stirring it overnight .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Dichloro-4-hydroxybenzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Acylation Reactions: It can act as an acylating agent in reactions with amines to form amides.

Common Reagents and Conditions

Thionyl Chloride (SOCl₂): Used in the synthesis of the compound from 3,5-dichloro-4-hydroxybenzoic acid.

Amines: React with this compound to form amides under mild conditions.

Major Products Formed

Amides: Formed through acylation reactions with amines.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

3,5-Dichloro-4-hydroxybenzoyl chloride serves as a crucial intermediate in the synthesis of various organic compounds. It is commonly used in the preparation of sulfonamides, which are essential in the development of herbicides and pharmaceuticals . The compound can be synthesized through several methods, including the reaction of 3,5-dichloro-4-hydroxybenzoic acid with thionyl chloride or oxalyl chloride under controlled conditions .

Table 1: Synthesis Methods of this compound

| Synthesis Method | Conditions | Yield (%) |

|---|---|---|

| Thionyl Chloride Reaction | 80°C for 16 hours | 62 |

| Oxalyl Chloride Reaction | 0°C to room temperature for 1.5 hours | Not specified |

| Decarbonylation of Isophthaloyl Chloride | 245°C with palladium catalysts | High yield |

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A case study highlighted its potential as an inhibitor of Mycobacterium tuberculosis by targeting the hydrolase enzyme HsaD . This suggests that compounds derived from this compound could be developed into new anti-tubercular agents.

Case Study: HsaD Inhibition

In a study conducted by Kingston University, researchers demonstrated that compounds related to 3,5-dichloro-4-hydroxybenzoic acid inhibited the growth of M. tuberculosis on cholesterol-supplemented minimal medium. This finding emphasizes the compound's potential as a therapeutic target for developing effective treatments against tuberculosis .

Environmental Applications

Herbicide Development

The compound's ability to form sulfonamides makes it valuable in agricultural chemistry for developing herbicides. Its application in this area is particularly relevant due to the increasing demand for effective weed management solutions that minimize environmental impact .

Mécanisme D'action

The mechanism of action of 3,5-Dichloro-4-hydroxybenzoyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophiles, such as amines, through the acylation process. This reactivity is utilized in various chemical transformations and modifications of biomolecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Dichloro-4-hydroxybenzoic acid: The precursor for the synthesis of 3,5-Dichloro-4-hydroxybenzoyl chloride.

3,5-Dichlorobenzoyl chloride: Similar in structure but lacks the hydroxyl group.

4-Hydroxybenzoic acid: Similar in structure but lacks the chlorine atoms.

Uniqueness

This compound is unique due to the presence of both chlorine atoms and a hydroxyl group on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound in various chemical and biological applications.

Activité Biologique

3,5-Dichloro-4-hydroxybenzoyl chloride, a chlorinated aromatic compound, has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and environmental science. This article provides a comprehensive overview of its biological activity, synthesis, and implications based on existing research.

This compound (CAS Number: 59595-92-5) is characterized by its chlorinated aromatic structure, which contributes to its reactivity and biological interactions. The compound is typically synthesized through the reaction of 3,5-dichloro-4-hydroxybenzoic acid with oxalyl chloride in dichloromethane under controlled conditions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated that derivatives of this compound showed varying degrees of activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications as antibacterial agents .

Effects on Eukaryotic Cells

In vitro studies have shown that this compound can influence cell viability and proliferation in various eukaryotic cell lines. For instance, it was found to inhibit the growth of certain cancer cell lines, indicating its potential role in cancer therapy . The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of apoptotic markers upon treatment.

Biotransformation and Environmental Impact

The biotransformation of this compound has been studied extensively. Fungal metabolism leads to the formation of several metabolites, including 3,5-dichloro-4-hydroxybenzoate and bis(3,5-dichloro-4-hydroxyphenyl)methane. These metabolites can be further transformed under anaerobic conditions, which raises concerns regarding the environmental persistence and potential toxicity of these compounds .

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various chlorinated compounds, including this compound. Results indicated a significant reduction in bacterial counts at specific concentrations, highlighting its potential as a disinfectant in clinical settings.

- Cancer Cell Studies : In a controlled laboratory setting, researchers treated human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines with varying concentrations of this compound. The findings revealed dose-dependent cytotoxic effects, with IC50 values indicating effective concentrations for therapeutic applications .

Research Findings Summary Table

Propriétés

IUPAC Name |

3,5-dichloro-4-hydroxybenzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O2/c8-4-1-3(7(10)12)2-5(9)6(4)11/h1-2,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENFFBUGGRQFQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.